Phenylephrone-d3 Hydrochloride
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Overview
Description
Phenylephrone-d3 Hydrochloride is a deuterium-labeled derivative of Phenylephrone Hydrochloride. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylephrone-d3 Hydrochloride involves the incorporation of deuterium atoms into the Phenylephrone Hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-pressure reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phenylephrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylephrone derivatives.
Scientific Research Applications
Phenylephrone-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of phenylephrone metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of phenylephrone.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
Phenylephrone-d3 Hydrochloride acts as an alpha-1 adrenergic receptor agonist. It binds to these receptors, causing vasoconstriction and an increase in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels. The activation of these receptors leads to the contraction of the smooth muscle, resulting in vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
- Phenylephrine Hydrochloride
- Pseudoephedrine Hydrochloride
- Ephedrine Hydrochloride
Uniqueness
Phenylephrone-d3 Hydrochloride is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques .
Properties
CAS No. |
1215790-70-3 |
---|---|
Molecular Formula |
C₉H₉D₃ClNO₂ |
Molecular Weight |
204.67 |
Synonyms |
1-(3-Hydroxyphenyl)-2-(methyl-d3-amino)ethanone Hydrochloride; 3’-Hydroxy-2-(methyl-d3)aminoacetophenone Hydrochloride; Phenylephrine Imp. C (EP)-d3, Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.